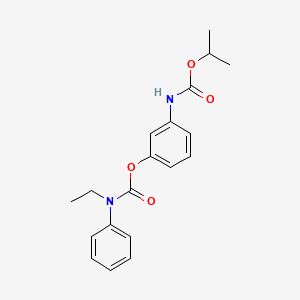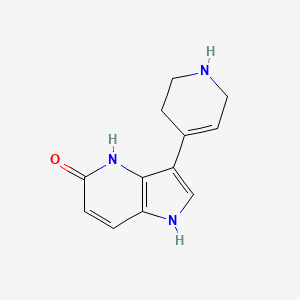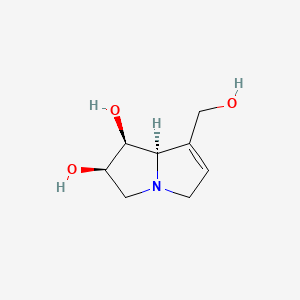
Crotanecine
Descripción general
Descripción
Crotanecine is a chemical compound with the molecular formula C8H13NO3 . It is a colorless to slightly yellowish oil .
Synthesis Analysis
The synthesis of Crotanecine has been accomplished using simple yet versatile ring construction approach using ribose as a chiral starting point . An efficient, enantioselective synthesis of (+)-Crotanecine has been accomplished by an intramolecular azide [2+3] dipolar cycloaddition starting from 2,3-Oisopropylidene-D-erythrose .
Molecular Structure Analysis
The molecular structure of Crotanecine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .
Chemical Reactions Analysis
The chemical reactions involving Crotanecine can be analyzed using tools like the ChEmical REaction Network Analyzer (CERENA), which provides a toolbox for the simulation and analysis of stochastic chemical kinetics .
Physical And Chemical Properties Analysis
Crotanecine has a molecular weight of 171.19 and is a colorless to slightly yellowish oil . It is miscible with alcohol and with methanol .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Crotanecine Applications in Scientific Research
Crotanecine is a pyrrolizidine alkaloid that has been the subject of various scientific studies due to its unique chemical properties and potential applications. Below is a detailed analysis of six distinct applications of crotanecine in scientific research:
Synthesis of Pyrrolizidine Alkaloids
Crotanecine: serves as a key intermediate in the synthesis of a variety of pyrrolizidine alkaloids . These alkaloids are significant due to their wide range of biological activities, which include antitumor, antiviral, and insecticidal properties. The enantiospecific synthesis of crotanecine allows for the production of these compounds in a stereochemically controlled manner, which is crucial for their biological activity.
Asymmetric Synthesis
The asymmetric synthesis of crotanecine involves complex chemical reactions, such as Lewis acid-promoted tandem cycloadditions . This process is important for creating chiral molecules that are essential in the development of pharmaceuticals. The ability to produce crotanecine in an enantioselective manner opens up possibilities for the creation of new drugs with specific chiral configurations.
Molecular Cloning and Gene Transfer
Crotanecine derivatives can be used in molecular cloning and gene transfer applications. The chemical structure of crotanecine allows it to form stable complexes with nucleic acids, facilitating the transfer of genes into host cells. This application is particularly useful in genetic engineering and biotechnology research.
Nanotechnology and Drug Delivery
Nanoparticles incorporating crotanecine derivatives could take a unique position in medicine, particularly in drug delivery systems . The structural flexibility of crotanecine allows it to be modified and attached to nanoparticles, which can then be used to target specific cells or tissues, enhancing the efficacy of therapeutic agents.
Mecanismo De Acción
Target of Action
It is part of a group of compounds known as pyrrolizidine alkaloids . These alkaloids have a wide range of biological activities, but the specific targets of Crotanecine remain to be fully elucidated.
Mode of Action
It is known that pyrrolizidine alkaloids, the group of compounds to which crotanecine belongs, can interact with various biological targets, leading to diverse physiological effects .
Propiedades
IUPAC Name |
(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCRDCGNVMCGJ-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2N1CC(C2O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965226 | |
| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotanecine | |
CAS RN |
5096-50-4 | |
| Record name | (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotanecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




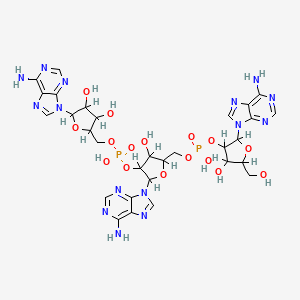
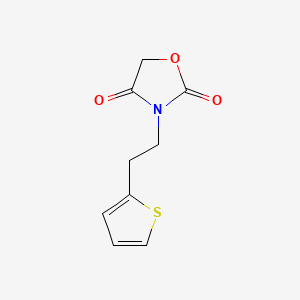


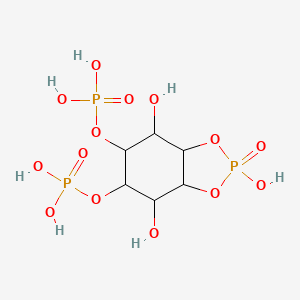
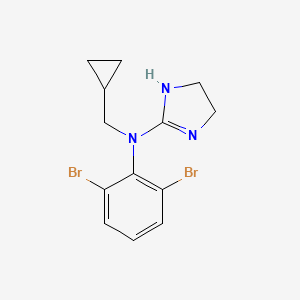
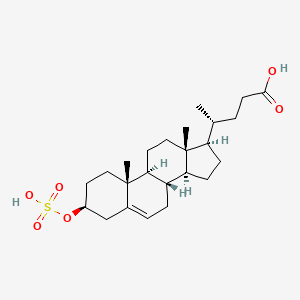
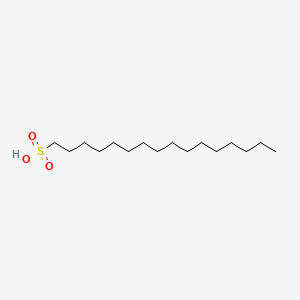

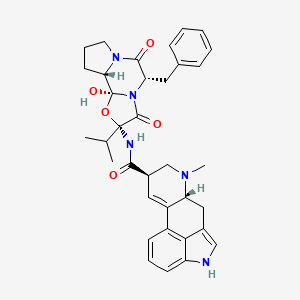
![2-Hydroxybenzo[a]pyrene](/img/structure/B1195470.png)
